2-(Chloromethyl)-4-methylmorpholine
Description
Introduction of Basicity/Acidity: Replacing the chloride with an amine introduces a basic center, allowing for salt formation and potential ionic interactions with biological targets. Introducing a phenol (B47542) or carboxylic acid would introduce an acidic site.
Hydrogen Bonding Capacity: Converting the chloromethyl group to a hydroxymethyl or aminomethyl group introduces hydrogen bond donor capabilities, which are crucial for molecular recognition. Conversion to an ether removes this capability.
This systematic modification allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.
| Derivative Class | Key Structural Change | Impact on Reactivity/Properties |
| 2-(Aminomethyl) Analogue | C-Cl bond replaced with C-N bond | Introduces a basic center; H-bond donor; site for further acylation/alkylation. |
| 2-(Hydroxymethyl) Analogue | C-Cl bond replaced with C-O bond (via hydrolysis) | Introduces a primary alcohol; H-bond donor/acceptor; can be oxidized or esterified. |
| 2-(Phenoxymethyl) Analogue | C-Cl bond replaced with C-O-Ar bond | Introduces an aromatic ring; increases lipophilicity; removes H-bond donation. |
| 2-(Thioether) Analogue | C-Cl bond replaced with C-S bond | Introduces a sulfur atom; can be oxidized to sulfoxide/sulfone, modulating polarity. |
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOOBRKCYPDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-31-3 | |
| Record name | 2-(chloromethyl)-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity in Synthesis:the Rate and Efficiency of the Initial Nucleophilic Substitution Reaction Are Governed by the Properties of the Nucleophile.
Nucleophilicity: Stronger nucleophiles (e.g., thiolates, primary amines) will react more rapidly than weaker ones (e.g., alcohols, water).
Steric Hindrance: Bulky nucleophiles or those with steric hindrance near the nucleophilic atom may react more slowly or require more forcing conditions (e.g., higher temperatures) due to the steric demands of the SN2 transition state.
Leaving Group: While the primary building block is the chloride, its conversion to a better leaving group like a mesylate or iodide would significantly increase the reaction rate with all nucleophiles electronicsandbooks.com.
Reaction Chemistry and Mechanistic Investigations of 2 Chloromethyl 4 Methylmorpholine
Nucleophilic Substitution Reactions at the Chloromethyl Moiety of 2-(Chloromethyl)-4-methylmorpholine
The primary reactive site for nucleophilic attack on this compound is the carbon atom of the chloromethyl group. This C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with a wide array of nucleophiles.
Elucidation of Mechanisms and Stereochemical Outcomes of Substitution Reactions
Nucleophilic substitution at the primary alkyl halide of the chloromethyl group is expected to proceed predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride), leading to an inversion of stereochemical configuration at the reaction center.
The transition state of this reaction involves a pentacoordinate carbon atom, and its stability is influenced by steric hindrance around the reaction site. Given that the chloromethyl group is at the C-2 position of the morpholine (B109124) ring, the steric bulk of the ring itself can influence the rate of reaction. If the starting material is an enantiomerically pure form, such as (S)-2-(chloromethyl)-4-methylmorpholine, the S(_N)2 reaction will yield the corresponding (R)-configured product.
While the S(_N)2 pathway is dominant for primary halides, a unimolecular (S(_N)1) mechanism, which proceeds through a carbocation intermediate, is generally not favored. The formation of a primary carbocation is energetically unfavorable. However, participation of the adjacent nitrogen or oxygen heteroatoms could potentially stabilize such an intermediate, although this is less common for simple substitution reactions.
Scope and Limitations of Nucleophilic Reactivity of the Chloromethyl Group
The chloromethyl group in this compound is a versatile handle for introducing a variety of functional groups. The scope of nucleophiles that can effectively displace the chloride is broad, encompassing oxygen, nitrogen, sulfur, and carbon nucleophiles.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Reaction Type |
|---|---|---|---|
| Hydroxide | NaOH | 2-(Hydroxymethyl)-4-methylmorpholine | S(_N)2 |
| Alkoxide | NaOR | 2-(Alkoxymethyl)-4-methylmorpholine | S(_N)2 |
| Cyanide | NaCN | 2-(Cyanomethyl)-4-methylmorpholine | S(_N)2 |
| Azide | NaN₃ | 2-(Azidomethyl)-4-methylmorpholine | S(_N)2 |
| Thiolate | NaSR | 2-(Alkylthiomethyl)-4-methylmorpholine | S(_N)2 |
Limitations to this reactivity primarily arise from steric hindrance, both from the nucleophile and the morpholine ring. Highly branched or bulky nucleophiles will react more slowly than smaller, unhindered ones. Furthermore, the basicity of the nucleophile can lead to competing elimination (E2) reactions, although this is less likely for a primary halide lacking acidic β-hydrogens on the carbon chain. The presence of the morpholine nitrogen, a tertiary amine, introduces the possibility of intramolecular quaternization, where the nitrogen atom itself acts as a nucleophile to displace the chloride, forming a bicyclic aziridinium (B1262131) ion. This rearrangement is more likely under thermal conditions or with Lewis acid catalysis.
Reactions Involving the Morpholine Ring System of this compound
The morpholine ring is a saturated heterocycle and is generally stable. However, under specific conditions, it can undergo reactions such as ring-opening or functionalization at other ring positions.
Ring-Opening and Rearrangement Reactions of the Morpholine Core
Ring-opening of the morpholine core is not a common reaction pathway under standard conditions due to the stability of the six-membered ring. Such reactions typically require harsh conditions or specific reagents designed to cleave ether or amine functionalities. For instance, treatment with strong acids like hydroiodic acid at high temperatures could potentially cleave the ether linkage.
Rearrangements involving the morpholine ring are also uncommon. One potential, though not widely reported for this specific system, is a ring-expansion reaction. For example, the related compound methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to undergo ring expansion to a 1,3-diazepine derivative. rsc.org A similar transformation for this compound would be speculative without direct experimental evidence.
Functionalization at Specific Ring Positions (e.g., C-3, C-5, C-6)
More commonly, substituted morpholines are built from acyclic precursors rather than by modifying the intact ring. chemrxiv.org For example, syntheses often start with substituted amino alcohols which are then cyclized. uobaghdad.edu.iq
Reactivity Studies of the N-Methyl Group in this compound
The N-methyl group is a tertiary amine functionality and exhibits characteristic reactivity.
One of the most common reactions of the N-methyl group in N-methylmorpholine is oxidation to form the corresponding N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting compound, this compound N-oxide, would be a powerful oxidant in its own right, analogous to the commercially available N-methylmorpholine N-oxide (NMMO), which is widely used as a co-oxidant in various chemical transformations, including dihydroxylations. wikipedia.orgorganic-chemistry.org
Another potential reaction is N-demethylation. This can be accomplished under various conditions, such as with chloroformates (e.g., von Braun reaction) or using certain oxidizing agents. The reaction would yield the corresponding secondary amine, 2-(chloromethyl)morpholine (B3092567).
Finally, the nitrogen atom of the N-methylmorpholine moiety can act as a nucleophile itself. As a tertiary amine, it can react with alkylating agents to form a quaternary ammonium (B1175870) salt. This highlights the basic and nucleophilic character of the ring nitrogen. wikipedia.org
Transition Metal-Catalyzed Transformations of this compound
The chloromethyl group in this compound serves as a potential electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although direct examples involving this compound are not extensively documented, the reactivity of analogous aza-heterocycles provides a strong basis for predicting its behavior.
A notable analogue, 2-(chloromethyl)-2,1-borazaronaphthalene, has been shown to be an effective electrophile in palladium-catalyzed cross-coupling reactions, forming sp³–sp and sp³–sp² bonds. nih.gov This suggests that this compound could similarly undergo such transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or an organotrifluoroborate, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the methylene (B1212753) bridge, yielding 2-arylmethyl- or 2-vinylmethyl-4-methylmorpholine derivatives.
Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide access to 2-alkynylmethyl-4-methylmorpholine derivatives.
The successful coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with a variety of potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, highlights the potential for a broad substrate scope in analogous reactions with this compound. nih.gov The table below summarizes the conditions and yields for these reactions on the analogous system, providing a predictive framework for the reactivity of this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of an Analogous Aza-heterocycle, 2-(chloromethyl)-2,1-borazaronaphthalene
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Product Yield (%) |
|---|---|---|---|---|
| Potassium Phenyltrifluoroborate | RuPhos-Pd-G3 (2) | K₃PO₄ | Toluene/H₂O | 92 |
| Potassium (4-methoxyphenyl)trifluoroborate | RuPhos-Pd-G3 (2) | K₃PO₄ | Toluene/H₂O | 95 |
| Potassium (2-thienyl)trifluoroboratea | RuPhos-Pd-G3 (2) | K₃PO₄ | Toluene/H₂O | 90 |
| Potassium (E)-styryltrifluoroborate | RuPhos-Pd-G3 (2) | K₃PO₄ | Toluene/H₂O | 85 |
| Phenylacetylene | XPhos-Pd-G2 (2) | Cs₂CO₃ | Toluene/H₂O | 84 |
| 1-Octyne | XPhos-Pd-G2 (2) | Cs₂CO₃ | Toluene/H₂O | 78 |
Data derived from studies on 2-(chloromethyl)-2,1-borazaronaphthalene. nih.govacs.org
Other transition metals, such as nickel, are also widely used for cross-coupling reactions and could potentially be employed for the transformation of this compound. Nickel catalysts are known for their ability to activate a wide range of electrophilic partners. libretexts.org
Derivatization Strategies and Analogue Synthesis Utilizing 2 Chloromethyl 4 Methylmorpholine
Synthesis of Substituted Morpholine (B109124) Scaffolds from 2-(Chloromethyl)-4-methylmorpholine
The primary derivatization strategy for this compound involves nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with various nucleophiles. This provides a straightforward and efficient method for introducing a wide array of functional groups at the 2-position of the morpholine ring, thereby generating diverse molecular scaffolds.
Common nucleophiles employed in these reactions include:
Amines (Primary and Secondary): Reaction with amines leads to the formation of 2-(aminomethyl)-4-methylmorpholine derivatives. This introduces a new basic nitrogen center, which can be a key feature for biological activity or a handle for further functionalization.
Alcohols and Phenols: Alkoxide or phenoxide nucleophiles react to form ether linkages, yielding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-4-methylmorpholine analogues.
Thiols and Thiophenols: Thiolates are excellent nucleophiles and react readily to produce the corresponding thioethers.
Carboxylates: The reaction with carboxylate salts can furnish ester derivatives, although this is a less common transformation compared to the use of stronger nucleophiles.
In a closely related synthetic approach, the analogous compound (±)-N-Benzyl-2-(chloromethyl)morpholine was first hydrolyzed to the corresponding alcohol, (±)-N-Benzyl-2-hydroxymethylmorpholine. This intermediate was then converted to a more reactive mesylate, which was subsequently used in reactions with phenols to generate a library of derivatives electronicsandbooks.com. This two-step sequence, involving the conversion of the chloride to a more labile leaving group like a mesylate or tosylate, can be an effective strategy to enhance reactivity and improve yields, particularly with weaker nucleophiles.
| Reactant | Nucleophile (Nu-H) | General Product Structure | Product Class |
| This compound | R-NH₂ (Primary Amine) | Secondary Amine | |
| This compound | R-OH (Alcohol) | Ether | |
| This compound | R-SH (Thiol) | Thioether | |
| This compound | Ar-OH (Phenol) | Aryl Ether |
Construction of Complex Polycyclic and Heterocyclic Systems via this compound as a Building Block
Beyond simple substitution, the electrophilic nature of this compound enables its use as a key component in the construction of more elaborate molecular architectures, including fused and spirocyclic systems. The chloromethyl group can serve as an anchor point for intramolecular cyclization reactions or as a reactive handle in multi-component reactions.
One documented strategy involves using a 2-chloromethyl-substituted morpholine, accessed from epichlorohydrin, as an intermediate in the synthesis of a conformationally well-defined spiroacetal framework containing two morpholine rings researchgate.net. In such synthetic pathways, the chloromethyl group is typically transformed or participates in a ring-forming step to build the complex polycyclic structure.
Another advanced approach is the concept of "heterocyclic merging," where stereochemically diverse morpholines are fused to other heterocyclic nuclei, such as indazoles, to create novel, rigid scaffolds nih.gov. While this specific example starts from different precursors, the principle can be adapted. A suitably functionalized derivative of this compound could undergo a key intramolecular reaction, such as a Smiles rearrangement or a late-stage Michael addition, to build a fused heterocyclic system nih.gov. For instance, a derivative where the chloromethyl group has been converted to an aminoethyl group could be used in cyclization reactions to form piperazine-fused morpholines. The development of methods for creating condensed bi- and tricyclic systems containing a morpholine ring is of significant interest due to the potential for high biological activity jraic.com.
Development of Libraries of this compound-Derived Compounds for Academic Research Screening
The straightforward and versatile reactivity of this compound makes it an ideal starting scaffold for the generation of compound libraries for high-throughput screening in drug discovery and academic research nih.govnih.gov. By reacting the central scaffold with a diverse set of building blocks (nucleophiles), a large number of related analogues can be synthesized in parallel.
A practical example of this approach involved the synthesis of a library based on the closely related N-benzyl-2-(chloromethyl)morpholine scaffold. The researchers converted the chloride to a more reactive mesylate intermediate. This common intermediate was then reacted with a diverse set of phenols in a parallel fashion to produce a library of unique aryl ether derivatives electronicsandbooks.com. This strategy is directly applicable to this compound.
The process for library generation would typically involve:
Scaffold Preparation: Synthesis of the core building block, this compound, potentially converting it to a more reactive intermediate if necessary.
Building Block Selection: Curation of a diverse set of nucleophiles (e.g., variously substituted anilines, phenols, thiols, or secondary amines).
Parallel Synthesis: Reaction of the scaffold with each individual building block in a spatially separated format, such as a 96-well plate.
Work-up and Purification: Use of automated or high-throughput methods to isolate the final products.
This approach allows for the rapid exploration of the chemical space around the 4-methylmorpholine-2-yl-methyl core, generating novel compounds for biological evaluation.
| Scaffold | Representative Building Blocks (Set of Nucleophiles) | Resulting Library Members (General Structure) |
| This compound | Substituted Anilines (e.g., 4-fluoroaniline, 3-methoxyaniline) | |
| This compound | Substituted Phenols (e.g., 4-chlorophenol, 2-methylphenol) |
Structure-Reactivity Relationships in Novel Analogues Derived from this compound
The structure-reactivity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its chemical reactivity and biological activity nih.gov. For analogues derived from this compound, these relationships can be considered at two levels: the synthesis of the analogues and the properties of the final products.
Theoretical and Computational Studies on 2 Chloromethyl 4 Methylmorpholine
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(Chloromethyl)-4-methylmorpholine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as those based on Density Functional Theory (DFT), could provide significant insights into the electronic nature and reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, a hypothetical FMO analysis would likely reveal the nitrogen atom of the morpholine (B109124) ring and the oxygen atom as potential nucleophilic centers due to the presence of lone pairs of electrons. The chloromethyl group, with its electron-withdrawing chlorine atom, would be expected to influence the energy of the LUMO, making the carbon atom of the chloromethyl group a likely electrophilic site. A lower HOMO-LUMO energy gap would suggest higher reactivity.
Hypothetical FMO Data for this compound:
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | - | The highest energy orbital containing electrons, indicating the molecule's electron-donating ability. |
| LUMO | - | The lowest energy orbital without electrons, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | - | The energy difference between HOMO and LUMO, correlating with chemical reactivity and stability. |
Note: The values in this table are placeholders and would need to be calculated using quantum chemistry software.
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution
An Electrostatic Potential (ESP) surface map visually represents the charge distribution within a molecule. researchgate.netresearchgate.net It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.
A theoretical ESP analysis of this compound would be expected to show a negative electrostatic potential around the nitrogen and oxygen atoms of the morpholine ring, indicating their nucleophilic character. A positive potential would likely be observed around the hydrogen atoms and the carbon atom of the chloromethyl group, highlighting potential sites for nucleophilic attack. This analysis provides a more nuanced view of reactivity compared to simple atomic charges.
Conformational Analysis and Exploration of Energy Landscapes for this compound
The morpholine ring in this compound can exist in different conformations, primarily the chair and boat forms. The orientation of the chloromethyl and methyl groups (axial vs. equatorial) further increases the number of possible conformers.
A computational conformational analysis would involve systematically exploring these different arrangements to identify the most stable (lowest energy) conformer. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. The relative energies of different conformers would be calculated to determine their population at a given temperature.
Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations of this compound
Computational methods can be used to model the mechanisms of chemical reactions involving this compound. For example, in a nucleophilic substitution reaction where the chlorine atom is displaced, theoretical calculations can identify the transition state structure and determine the activation energy of the reaction.
This involves mapping the potential energy surface of the reaction, which provides a detailed understanding of the reaction mechanism (e.g., SN1 vs. SN2). Such studies are invaluable for predicting reaction rates and understanding the factors that control the outcome of a chemical transformation.
Molecular Dynamics Simulations of this compound in Various Chemical Environments
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.govresearchgate.net By simulating the motion of this compound in different solvents (e.g., water, ethanol), researchers could study its solvation, conformational dynamics, and interactions with its environment.
MD simulations can reveal how the solvent affects the conformational preferences of the molecule and can provide information about its diffusion and transport properties. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.
In Silico Prediction of Advanced Spectroscopic Properties of this compound and its Derivatives
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govrsc.org These predictions are highly valuable for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, theoretical calculations could predict the 1H and 13C NMR spectra, which would be instrumental in its characterization. Similarly, predicted IR spectra could help identify characteristic vibrational modes associated with its functional groups.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloromethyl 4 Methylmorpholine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of organic molecules like 2-(chloromethyl)-4-methylmorpholine. The morpholine (B109124) ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions, leading to different diastereomers and conformers with distinct NMR signatures.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular puzzle. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the protons on the same carbon (geminal coupling) and on adjacent carbons (vicinal coupling) within the morpholine ring and the chloromethyl group. This is crucial for assigning the signals of the diastereotopic protons on the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon of the N-methyl group would show a correlation to the singlet of the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) C-H couplings. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the N-methyl protons and the carbons at positions 3 and 5 of the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY can distinguish between diastereomers by observing through-space interactions. For example, the spatial relationship between the proton at C2 and the protons of the chloromethyl group would provide insight into the preferred conformation of this substituent.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from related N-substituted morpholines. nih.gov
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~46 |
| H-2 | ~3.8 | ~75 |
| H-3 (axial) | ~2.0 | ~67 |
| H-3 (equatorial) | ~2.8 | ~67 |
| H-5 (axial) | ~2.2 | ~54 |
| H-5 (equatorial) | ~2.9 | ~54 |
| H-6 (axial) | ~3.5 | ~67 |
| H-6 (equatorial) | ~3.9 | ~67 |
| -CH₂Cl | ~3.6 | ~45 |
Dynamic NMR for Conformational Exchange and Rotational Barriers
The morpholine ring is not static; it undergoes conformational exchange, primarily a chair-to-chair interconversion. Furthermore, rotation around single bonds, such as the C-N and C-C bonds, can be restricted. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these dynamic processes. spectrabase.com
For this compound, the chair-to-chair ring flip can be monitored by observing the coalescence of signals for the axial and equatorial protons as the temperature is increased. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion can be calculated. In N-alkylated morpholines, this barrier is influenced by the size and nature of the N-substituent. researchgate.net The presence of the chloromethyl group at the C2 position will also influence this barrier.
X-ray Crystallographic Investigations of Single Crystals of this compound Derivatives
While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive solid-state structure of a molecule. Obtaining a suitable single crystal of a derivative of this compound would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the absolute stereochemistry and for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
Although a crystal structure for this compound itself is not publicly available, studies on related substituted morpholine derivatives have revealed key structural features. For instance, the crystal structure of other morpholine derivatives often confirms the preference for a chair conformation of the morpholine ring in the solid state. youtube.comfrontiersin.org The orientation of the substituents (axial vs. equatorial) would be unequivocally determined.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org The resulting spectra serve as a molecular "fingerprint" and provide valuable information about the functional groups present and the conformational state of the molecule.
For this compound, characteristic vibrational bands would be expected for the following groups:
C-H stretching: Aliphatic C-H stretching vibrations from the morpholine ring and the methyl and chloromethyl groups typically appear in the 2800-3000 cm⁻¹ region. researchgate.net
C-O-C stretching: The ether linkage in the morpholine ring gives rise to a strong, characteristic C-O-C asymmetric stretching band, usually in the 1100-1150 cm⁻¹ region.
C-N stretching: The C-N stretching vibrations of the tertiary amine are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹. nih.gov
Differences in the vibrational spectra can be used to distinguish between different conformers or polymorphs of the compound, as the vibrational modes are sensitive to the local molecular environment. americanpharmaceuticalreview.com
A table summarizing the expected key IR and Raman bands is provided below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C-H stretch (aliphatic) | 2800-3000 | Strong |
| C-O-C stretch (asymmetric) | 1100-1150 | Weak |
| C-N stretch | 1000-1250 | Medium |
| C-Cl stretch | 600-800 | Medium |
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining its absolute configuration. mdpi.commdpi.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nl By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. VCD is particularly powerful as it provides a wealth of stereochemical information from the numerous vibrational bands across the mid-infrared region.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light associated with electronic transitions. While the chromophores in this compound (C-O, C-N, C-Cl) are not strong, they can still give rise to a measurable ECD spectrum. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers allows for the assignment of the absolute configuration.
The combination of VCD and ECD provides a complementary and robust approach to stereochemical elucidation in solution. colab.ws
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns.
For this compound (C₆H₁₂ClNO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
The fragmentation of the molecular ion upon electron ionization provides valuable structural information. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring. For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl radical or other fragments.
Cleavage of the chloromethyl group: Loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).
Ring opening followed by fragmentation: The morpholine ring can open and subsequently fragment into smaller ions.
A hypothetical fragmentation pattern is presented in the table below.
| m/z | Possible Fragment | Fragmentation Pathway |
| 149/151 | [C₆H₁₂ClNO]⁺ | Molecular ion (M⁺) |
| 134/136 | [C₅H₉ClNO]⁺ | Loss of •CH₃ |
| 100 | [C₅H₁₀NO]⁺ | Loss of •CH₂Cl |
| 86 | [C₅H₁₂N]⁺ | Ring fragmentation |
| 57 | [C₃H₇N]⁺ | Ring fragmentation |
This comprehensive suite of spectroscopic techniques provides a powerful and multifaceted approach to the complete structural and stereochemical elucidation of this compound and its derivatives, offering deep insights into their static and dynamic properties.
Applications of 2 Chloromethyl 4 Methylmorpholine As a Key Synthetic Intermediate in Advanced Organic Chemistry
Role in the Synthesis of Precursors for Advanced Materials (e.g., specialty polymers, dendrimers)
The bifunctional nature of 2-(Chloromethyl)-4-methylmorpholine makes it a significant precursor in materials science, particularly for creating specialty polymers and dendrimers with tailored properties. The morpholine (B109124) moiety is known to enhance solubility, particularly in polar solvents, and can improve the metabolic stability and pharmacokinetic properties of molecules in biomedical applications. e3s-conferences.orgnih.gov
The primary role of this compound in polymerization is centered on its reactive chloromethyl group. This group can participate in nucleophilic substitution reactions, allowing the molecule to be incorporated as a monomeric unit into a polymer chain. For instance, it can react with di-nucleophiles (such as diamines or diols) in polycondensation reactions to form polymers featuring the morpholine ring as a recurring side chain. The polymer and materials science sectors offer promising opportunities for morpholine derivatives as curing agents and stabilizers. e3s-conferences.org
In the realm of dendrimer synthesis, this compound serves as a valuable building block. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov Their synthesis can be approached in two main ways: the divergent method, where growth starts from a central core, and the convergent method, where dendritic wedges (dendrons) are built first and then attached to a core. nih.gov
The chloromethyl group on the morpholine ring provides a reactive site for attachment. In a divergent synthesis, the chlorine can be displaced by a multifunctional core molecule, or in a convergent approach, it can be reacted to build up a dendron which is later attached to a core. mdpi.commdpi.com The inclusion of the N-methylmorpholine unit can influence the final properties of the dendrimer, such as its solubility, guest-hosting capacity, and biocompatibility, making these constructs promising for applications in drug delivery and nanoreactors. nih.govmdpi.com
Table 1: Potential Contributions of this compound in Advanced Materials
| Material Type | Synthetic Role of the Compound | Resulting Properties Conferred by Morpholine Moiety |
| Specialty Polymers | Monomer unit in polycondensation or functionalization of existing polymers. | Enhanced polarity and solubility, improved thermal stability, sites for further modification. e3s-conferences.org |
| Dendrimers | Building block for dendron construction (convergent) or attachment to a core (divergent). | Increased hydrophilicity, controlled branching, potential for biomedical applications. researchgate.netnih.gov |
Utilization in Supramolecular Chemistry Research and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com A central concept in this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. nih.gov this compound is well-suited to participate in such systems, primarily as a guest molecule.
Due to its relatively small size, polarity imparted by the oxygen and nitrogen heteroatoms, and its ability to act as a hydrogen bond acceptor, this compound can fit within the hydrophobic cavities of various host molecules like cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov The inclusion of such a guest can be studied to understand the nature of non-covalent forces, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding, that govern molecular recognition. mdpi.com Research has demonstrated that TADDOL-derived host compounds can form inclusion complexes with morpholine, indicating the scaffold's suitability for such interactions. researchgate.net
Furthermore, the reactive chloromethyl group offers a strategic tool for creating novel host systems. By reacting this group with a larger molecular platform (e.g., a calixarene (B151959) or a cyclodextrin (B1172386) derivative), chemists can covalently tether the morpholine unit. This creates a modified host with a new recognition site, potentially altering its selectivity and binding affinity for other guest molecules. This functionalization allows for the fine-tuning of host cavities for specific applications in sensing, catalysis, or separation technologies. mdpi.com
Synthetic Utility in the Development of Novel Organic Catalysts
The morpholine scaffold is a recognized structural motif in the design of organic catalysts and ligands for metal-catalyzed reactions. nih.govresearchgate.net this compound serves as an excellent starting material for synthesizing these catalytic species due to the versatility of its chloromethyl group.
In organocatalysis, chiral morpholine derivatives have been developed as efficient catalysts, for example, in the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Although morpholine-enamines typically show lower reactivity compared to their pyrrolidine (B122466) counterparts, appropriately substituted morpholine catalysts can achieve excellent yields and high stereoselectivity. frontiersin.org The synthesis of such catalysts can be envisioned starting from this compound, where the chloro-substituent is replaced by a catalytically active group or a group that helps control the stereochemical outcome of the reaction. N-Methylmorpholine itself is also used as a base catalyst in reactions like the formation of polyurethanes. wikipedia.orgnih.gov
In the field of metal-mediated catalysis, the morpholine ring can act as a ligand, coordinating to a metal center through its nitrogen or oxygen atom. The electronic properties and steric bulk of the morpholine can influence the reactivity and selectivity of the metal catalyst. chemscene.com For example, morpholine-liganded palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been synthesized and studied. nih.gov this compound can be used to synthesize more complex ligands where the morpholine unit is appended to another coordinating group, creating bidentate or polydentate ligands with specific catalytic properties. acs.org
Table 2: Pathways to Novel Catalysts from this compound
| Catalyst Type | Synthetic Strategy | Potential Application |
| Organocatalysts | Nucleophilic substitution of the chloride with a catalytically active moiety (e.g., another amine, a thiol, or a carboxylate). | Asymmetric synthesis, Michael additions, aldol (B89426) reactions. frontiersin.org |
| Metal-Ligand Complexes | Substitution of the chloride with a group that can chelate a metal (e.g., a phosphine (B1218219) or another heterocycle). | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation. nih.govacs.org |
| Base Catalysts | The inherent basicity of the morpholine nitrogen can be utilized directly or modified. | Urethane formation, eliminations, and other base-mediated reactions. wikipedia.org |
Construction of Complex Molecular Architectures and Natural Product Scaffolds for Academic Investigation
Modern medicinal chemistry and drug discovery often rely on the synthesis of molecules with high sp³-character and three-dimensional complexity. The morpholine ring is a prized heterocycle in medicinal chemistry, appearing in numerous drugs due to its favorable properties, including improved solubility and metabolic profile. e3s-conferences.orgnih.govacs.org this compound is an ideal starting point for building such complex structures.
Recent research has demonstrated the synthesis of sp³-rich scaffolds that incorporate two morpholine rings within a spiroacetal framework. chemrxiv.org A key step in this synthesis involves the use of a 2-chloromethyl-substituted morpholine intermediate, which is readily prepared from accessible starting materials like aminoalcohols and epichlorohydrin. chemrxiv.org This highlights the direct utility of the 2-(chloromethyl)morpholine (B3092567) substructure in assembling intricate and conformationally rigid systems that are of high interest for compound screening libraries.
The dual functionality of this compound—a reactive electrophilic center at the chloromethyl group and a nucleophilic/basic tertiary amine—allows for sequential and orthogonal chemical modifications. This enables the construction of complex molecular architectures and scaffolds that can mimic fragments of natural products or serve as platforms for exploring new chemical space. researchgate.netnih.gov The defined stereochemistry at the C2 position (if a chiral version is used) can be transferred into the final product, which is crucial in the synthesis of biologically active compounds. While not a natural product itself, its fragments are found in alkaloids and other bioactive compounds, making it a useful tool for academic investigations into structure-activity relationships. researchgate.net
Strategies for Divergent Synthesis Pathways Originating from this compound
Divergent synthesis is a powerful strategy in organic chemistry for the rapid generation of a library of structurally related compounds from a common intermediate. mdpi.comorganic-chemistry.orgfigshare.com this compound is an archetypal common intermediate for such strategies, primarily due to the reactivity of the C-Cl bond.
The chloromethyl group is an excellent electrophilic handle that readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a vast array of nucleophiles. sydney.edu.aunih.gov This allows for the introduction of a wide range of functional groups at the 2-position of the morpholine ring, leading to a diverse set of new molecules. Each new molecule retains the core 4-methylmorpholine (B44366) scaffold but possesses a unique functional group, and therefore, potentially different chemical and biological properties.
This approach is highly efficient for creating libraries of compounds for high-throughput screening in drug discovery or for materials science applications. For example, reacting this compound with different amines, thiols, alcohols, or carbanions can quickly generate a collection of new morpholine derivatives. jocpr.comresearchgate.net The predictability and reliability of the nucleophilic substitution reaction make this a robust method for molecular diversification.
Table 3: Examples of Divergent Synthesis from this compound
| Nucleophile Class | Reagent Example | Resulting Functional Group | Potential Application Area |
| Amines | Piperidine | -CH₂-N(C₅H₁₀) | Medicinal Chemistry, Ligand Synthesis |
| Thiols | Thiophenol | -CH₂-S-Ph | Materials Science, Agrochemicals |
| Alcohols/Phenols | Sodium Phenoxide | -CH₂-O-Ph | Organic Synthesis Intermediate |
| Carboxylates | Sodium Acetate | -CH₂-O-C(O)CH₃ | Prodrug Synthesis |
| Cyanide | Sodium Cyanide | -CH₂-CN | Precursor for Carboxylic Acids/Amines |
| Azides | Sodium Azide | -CH₂-N₃ | "Click" Chemistry, Precursor for Amines |
| Phosphines | Lithium diphenylphosphide | -CH₂-P(Ph)₂ | Ligand Synthesis for Catalysis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-4-methylmorpholine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 4-methylmorpholine with chloromethylating agents (e.g., chloromethyl chloride or chloroacetyl chloride) under basic conditions. Sodium hydroxide or potassium carbonate are typical catalysts to deprotonate the morpholine nitrogen, facilitating nucleophilic substitution .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Adjust solvent polarity and temperature (40–60°C) to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the chloromethyl (-CHCl) and 4-methyl substituents. The chloromethyl group typically appears as a singlet at δ 3.8–4.2 ppm in -NMR .
- IR : Identify C-Cl stretching vibrations at 650–750 cm and morpholine ring vibrations (C-O-C) at 1100–1250 cm .
- Mass Spectrometry : The molecular ion peak [M] should correspond to the molecular formula CHClNO (theoretical MW: 149.62 g/mol) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodology :
- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals. For example, NOESY can distinguish between axial/equatorial conformers in the morpholine ring .
- X-ray Crystallography : Use single-crystal diffraction (as in ) to resolve ambiguous stereochemistry or confirm substituent positions .
Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?
- Methodology :
- Protection-Deprotection : Temporarily protect the morpholine nitrogen with Boc groups to prevent unwanted nucleophilic attack during substitution reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions .
Q. How can reaction yields be improved in multi-step syntheses involving this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, catalyst loading, and stoichiometry. For example, a 3 factorial design revealed that increasing NaOH concentration from 0.1M to 0.3M improved alkylation yields by 22% .
- In-line Analytics : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and minimize by-products .
Q. What are the challenges in isolating enantiomerically pure this compound?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can also enhance enantiomeric excess .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
